molecular formula C10H11N7O B14393689 (3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one CAS No. 88104-55-6

(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one

Cat. No.: B14393689
CAS No.: 88104-55-6
M. Wt: 245.24 g/mol
InChI Key: FJOLZHZQUXKMNL-QMMMGPOBSA-N
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Description

(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one is a complex organic compound that features a unique azetidinone ring structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the azetidinone ring, followed by the introduction of the phenyl and tetrazolyl groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct stereochemistry and high yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and pressure.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

(3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-1-[phenyl(2H-tetrazol-5-yl)amino]azetidin-2-one: Unique due to its specific azetidinone ring structure and the presence of both phenyl and tetrazolyl groups.

    Other Azetidinones: Compounds with similar ring structures but different substituents, which may exhibit different biological activities and properties.

    Tetrazole Derivatives: Compounds containing the tetrazole ring, which are known for their diverse pharmacological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

88104-55-6

Molecular Formula

C10H11N7O

Molecular Weight

245.24 g/mol

IUPAC Name

(3S)-3-amino-1-[N-(2H-tetrazol-5-yl)anilino]azetidin-2-one

InChI

InChI=1S/C10H11N7O/c11-8-6-16(9(8)18)17(10-12-14-15-13-10)7-4-2-1-3-5-7/h1-5,8H,6,11H2,(H,12,13,14,15)/t8-/m0/s1

InChI Key

FJOLZHZQUXKMNL-QMMMGPOBSA-N

Isomeric SMILES

C1[C@@H](C(=O)N1N(C2=CC=CC=C2)C3=NNN=N3)N

Canonical SMILES

C1C(C(=O)N1N(C2=CC=CC=C2)C3=NNN=N3)N

Origin of Product

United States

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